3,5-Diaminobenzoic acid

Catalog No.
S588075
CAS No.
535-87-5
M.F
C16H16N2O2
(C6H4NHCOCH3)2
C7H8N2O2
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diaminobenzoic acid

CAS Number

535-87-5

Product Name

3,5-Diaminobenzoic acid

IUPAC Name

3,5-diaminobenzoic acid

Molecular Formula

C16H16N2O2
(C6H4NHCOCH3)2
C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11)

InChI Key

UENRXLSRMCSUSN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O

Solubility

Solubility in water: none

Synonyms

3,5-diaminobenzoic acid, 3,5-diaminobenzoic acid, dihydrochloride, 3,5-diaminobenzoic acid, monosodium salt

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O

Analogue of Diatriazoate:

3,5-Diaminobenzoic acid is an analogue of diatriazoate, a molecule that has been shown to possess antigenicity properties towards specific monoclonal antibodies []. This property makes 3,5-diaminobenzoic acid a potential tool for studying antigen-antibody interactions and developing novel diagnostic or therapeutic approaches.

Pharmaceutical Intermediate:

3,5-Diaminobenzoic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds [, ]. Its specific role in these syntheses can vary depending on the target molecule but generally involves its reactive amine groups and carboxylic acid functionality.

3,5-Diaminobenzoic acid (3,5-DAB) is a derivative of benzoic acid, where two amine groups (-NH2) are attached at the 3rd and 5th positions of the benzene ring. It is an aromatic diamino acid, meaning it possesses an aromatic ring structure and two amino functional groups [].

3,5-DAB gains significance in scientific research due to its properties as a pharmaceutical intermediate. It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications [, ]. Additionally, 3,5-DAB shows promise as an analog of diatrizoate, a contrast agent used in medical imaging. Studies suggest 3,5-DAB exhibits antigenicity towards monoclonal antibodies specific to diatrizoate, potentially leading to the development of improved diagnostic tools [].


Molecular Structure Analysis

3,5-DAB features a central benzene ring with amine groups attached at the 3rd and 5th positions. The presence of these electron-donating amine groups activates the benzene ring, making it more susceptible to further reactions []. The carboxylic acid group (COOH) is attached at the 1st position of the benzene ring.

  • Amine groups: The lone pair electrons on the nitrogen atoms in the amine groups can participate in hydrogen bonding and form salts. This can influence the compound's solubility and reactivity [].

Chemical Reactions Analysis

Decomposition of 3,5-DAB might occur under extreme temperatures, potentially releasing volatile organic compounds like ammonia and carbon dioxide.

As mentioned earlier, 3,5-DAB can participate in various reactions due to its active functional groups. The amine groups can undergo acylation or alkylation to form amides or substituted amines, respectively. The carboxylic acid group can participate in esterification or amidation reactions, leading to the formation of esters or amides [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting point: Data not readily available.
  • Boiling point: Data not readily available.
  • Solubility: Very soluble in water []. This high solubility is likely due to the ability of both amine and carboxylic acid groups to form hydrogen bonds with water molecules.
  • Stability: Stable under recommended storage conditions [].
  • pKa values: The pKa values for the carboxylic acid and amine groups would be helpful in understanding the compound's behavior in aqueous solutions. However, this data is not available in the sources reviewed.

As 3,5-DAB functions primarily as a pharmaceutical intermediate, a specific mechanism of action is not applicable. However, its potential role as an analog of diatrizoate suggests it might interact with the same antibodies in the immune system. Further research is needed to elucidate the exact mechanism behind this interaction [].

  • Possible irritant: The amine groups might cause irritation to skin and eyes. Standard laboratory practices for handling potentially irritating chemicals should be followed.
  • Incompatible materials: As with most organic compounds, 3,5-DAB should be kept away from strong oxidizing agents due to the risk of exothermic reactions.

Physical Description

WHITE CRYSTALS.

XLogP3

0.2

LogP

1.97

Melting Point

228.0 °C
327-330 °C

UNII

1609U1093N

Related CAS

618-56-4 (di-hydrochloride)
67032-27-3 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

535-87-5
613-35-4

Wikipedia

3,5-diaminobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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